molecular formula C7H9N3 B2690061 1-Isopropyl-1H-pyrazole-4-carbonitrile CAS No. 1216080-22-6

1-Isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2690061
CAS No.: 1216080-22-6
M. Wt: 135.17
InChI Key: WQQVHEXKLISGJO-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under cyclo-condensation conditions . The reaction typically employs catalysts such as alumina-silica-supported manganese dioxide (MnO2) and is carried out in water at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Isopropyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules, and its potential biological activities open avenues for drug development and other scientific research.

Properties

IUPAC Name

1-propan-2-ylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQVHEXKLISGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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